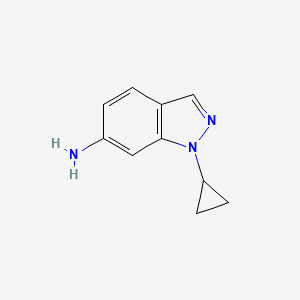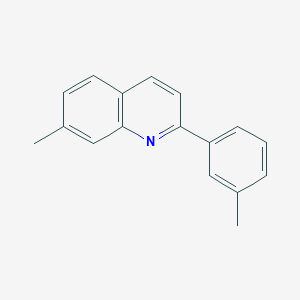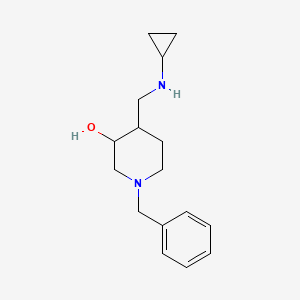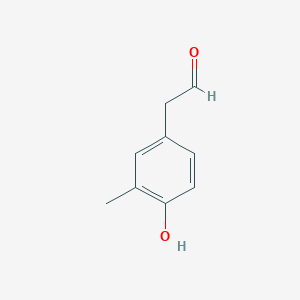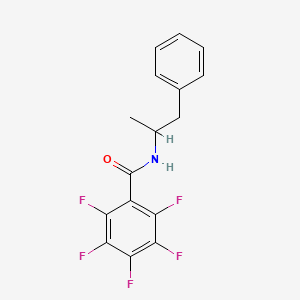
2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide is a chemical compound characterized by the presence of five fluorine atoms attached to a benzene ring and an amide group linked to a phenylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 1-phenylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenylpropan-2-yl moiety can undergo oxidation to form corresponding ketones or carboxylic acids
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media
Major Products Formed
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Lacks the phenylpropan-2-yl moiety, making it less lipophilic and potentially less bioactive.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical reactivity and biological properties.
2,2,3,3,3-Pentafluoro-N-(1-phenylpropan-2-yl)propanamide: Similar structure but with a different fluorination pattern, affecting its chemical and physical properties
Uniqueness
2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide is unique due to its specific arrangement of fluorine atoms and the presence of the phenylpropan-2-yl moiety.
Properties
CAS No. |
38771-48-1 |
|---|---|
Molecular Formula |
C16H12F5NO |
Molecular Weight |
329.26 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H12F5NO/c1-8(7-9-5-3-2-4-6-9)22-16(23)10-11(17)13(19)15(21)14(20)12(10)18/h2-6,8H,7H2,1H3,(H,22,23) |
InChI Key |
NPIPZKLVEUSGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
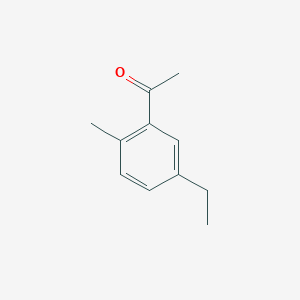

![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)
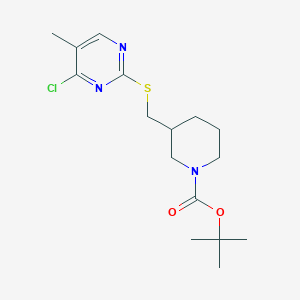
![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
